Product packaging for Telmisartan glucuronide(Cat. No.:CAS No. 250780-40-6)

Telmisartan glucuronide

Numéro de catalogue: B020706
Numéro CAS: 250780-40-6
Poids moléculaire: 690.7 g/mol
Clé InChI: RCOBUBSULFIXAR-QQPFWGBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Angiotensin II Receptor Blocker (ARB) Metabolism

Telmisartan (B1682998) is a member of the angiotensin II receptor blocker (ARB) class of drugs, which function by selectively inhibiting the binding of angiotensin II to the AT1 receptor. nih.gov This action leads to vasodilation and a reduction in blood pressure. nih.gov The metabolic pathways of ARBs are diverse. nih.gov While some, like losartan, undergo significant metabolism by cytochrome P450 (CYP) enzymes, telmisartan's metabolism is distinct in that it is minimally processed by these enzymes. nih.govdrugbank.com Instead, telmisartan is primarily metabolized through conjugation to form a pharmacologically inactive acyl-glucuronide. nih.govdrugbank.comnih.gov This glucuronide is the sole metabolite of telmisartan identified in human plasma and urine. drugbank.comnih.gov

The formation of telmisartan glucuronide is a significant step in the drug's journey through the body. Following oral administration, a substantial portion of telmisartan is eliminated unchanged in the feces via biliary excretion. drugbank.comwikipedia.org The glucuronide conjugate represents a smaller but important fraction of the administered dose. After a single dose, this compound accounts for approximately 11% of the measured radioactivity in plasma. nih.govhres.carwandafda.gov.rw

Significance of Glucuronidation in Drug Inactivation and Elimination Pathways

Glucuronidation is a major Phase II metabolic reaction that plays a critical role in the detoxification and elimination of a wide variety of substances, including drugs, xenobiotics, and endogenous compounds like bilirubin. nih.govuef.firesearchgate.net This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate. uef.fi This conjugation reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govuef.fi

The addition of the glucuronic acid group significantly increases the water solubility and polarity of the parent compound. nih.govopenaccessjournals.commsdmanuals.com This transformation facilitates the excretion of the resulting glucuronide conjugate from the body, primarily via urine and/or bile. nih.govmsdmanuals.com By converting drugs into more hydrophilic and often inactive forms, glucuronidation serves as a crucial defense mechanism, preventing the accumulation of potentially harmful substances. nih.govresearchgate.netopenaccessjournals.com For many drugs, glucuronidation is the primary pathway for their inactivation and subsequent elimination. nih.govuef.fi

In the case of telmisartan, glucuronidation is the main metabolic pathway, leading to the formation of the inactive this compound. drugbank.comhres.camerckvetmanual.com This process is essential for its clearance from the body. hres.ca

Historical Perspectives on Telmisartan Metabolism Research

Telmisartan was patented in 1991 and became medically available in 1999. wikipedia.org Early research into its pharmacokinetics revealed its unique metabolic profile among ARBs. Studies demonstrated that telmisartan undergoes minimal metabolism by the cytochrome P450 enzyme system, a common pathway for many other drugs. drugbank.comfda.gov Instead, research highlighted that conjugation with glucuronic acid to form an acylglucuronide was the principal metabolic route. hres.cahres.ca

Subsequent research has delved deeper into the specifics of this process. In vitro studies using human liver microsomes and recombinant UGT isoforms have been conducted to identify the specific UGT enzymes responsible for telmisartan glucuronidation. nih.govnih.gov These investigations have shown that multiple UGT isoforms can metabolize telmisartan, with UGT1A3 being identified as a predominant enzyme in human hepatocytes. nih.govresearchgate.net Further studies have also explored the influence of genetic polymorphisms in UGT enzymes, such as UGT1A1*28, on the pharmacokinetics of telmisartan, revealing complex interactions that can affect the drug's clearance. nih.govresearchgate.netdergipark.org.tr The metabolism of telmisartan has been found to be similar across various species, including mice, rats, dogs, and humans, with the 1-O-acylglucuronide being the main metabolite. europa.eu

Interactive Data Table: Key Pharmacokinetic Properties of Telmisartan

ParameterValueSource
Bioavailability42-58% (dose-dependent) drugbank.comfda.gov
Protein Binding>99.5% wikipedia.org
MetabolismGlucuronidation wikipedia.org
Primary MetaboliteTelmisartan acyl-glucuronide (inactive) drugbank.comnih.gov
Elimination Half-lifeApproximately 24 hours drugbank.comwikipedia.org
Primary Route of ExcretionFeces (>97%) drugbank.comwikipedia.org
Plasma Clearance>800 mL/min drugbank.comfda.gov

Interactive Data Table: UGT Enzymes Involved in Telmisartan Glucuronidation

UGT IsoformRole in Telmisartan GlucuronidationSource
UGT1A3Predominantly involved in human hepatocytes nih.govresearchgate.net
UGT1A7Shows high glucuronidation activity nih.gov
UGT1A8Shows high glucuronidation activity nih.gov
UGT1A9Shows high glucuronidation activity nih.gov
UGT1A1Genetic variants can influence telmisartan clearance researchgate.netdergipark.org.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H38N4O8 B020706 Telmisartan glucuronide CAS No. 250780-40-6

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBUBSULFIXAR-QQPFWGBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043598
Record name Telmisartan glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250780-40-6
Record name Telmisartan glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmisartan glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELMISARTAN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation and Biotransformation of Telmisartan Glucuronide

Enzymatic Pathways of Glucuronidation

The conjugation of telmisartan (B1682998) with glucuronic acid is facilitated by the UGT superfamily of enzymes. nih.govdergipark.org.tr These enzymes play a critical role in the metabolism and detoxification of a wide variety of compounds, including many pharmaceuticals. frontiersin.orgnih.gov The specific UGT isoforms responsible for the glucuronidation of telmisartan have been the subject of numerous in vitro and in vivo studies.

Identification of Key Uridine (B1682114) Diphospho-glucuronosyltransferase (UGT) Isoforms Involved

Several UGT isoforms have been identified as being involved in the formation of telmisartan glucuronide. Research using human liver microsomes and recombinant UGT enzymes has helped to pinpoint the specific isoforms that contribute to this metabolic pathway. nih.govresearchgate.net While multiple UGTs can metabolize telmisartan, some exhibit a more prominent role than others. nih.govresearchgate.net

UGT1A1 has been identified as one of the enzymes involved in the glucuronidation of telmisartan. dergipark.org.trresearchgate.net In vitro studies using recombinant UGT1A1 have demonstrated its capacity to catalyze the formation of this compound. researchgate.net Furthermore, genetic polymorphisms in the UGT1A1 gene have been shown to influence the pharmacokinetics of telmisartan. dergipark.org.trresearchgate.netnih.gov For instance, the UGT1A1*28 polymorphism has been associated with an increased oral clearance of telmisartan, which is thought to be due to an enhanced expression of UGT1A3. nih.gov

UGT1A3 is considered to be a major determinant in the metabolism of telmisartan. nih.govresearchgate.netmdpi.com In vitro experiments have indicated that UGT1A3 is predominantly involved in the glucuronidation of telmisartan in human hepatocytes. nih.govnih.gov The Michaelis-Menten constant (Km) for UGT1A3-mediated telmisartan metabolism has been reported to be 0.65 μM. nih.gov Genetic variants of UGT1A3, such as UGT1A3*2, have been strongly associated with reduced plasma concentrations of telmisartan, indicating a significant role of this isoform in its clearance. nih.govresearchgate.netresearchgate.net

The role of UGT1A4 in telmisartan glucuronidation appears to be minimal. In vitro studies have shown that UGT1A4 is inactive in the metabolism of telmisartan. researchgate.net However, one study did report that telmisartan could competitively inhibit UGT1A4 with a Ki value of 0.8 µM, suggesting a potential for interaction, even if it does not significantly metabolize the drug. researchgate.net

Similar to UGT1A4, UGT1A6 has been found to be inactive in the glucuronidation of telmisartan. researchgate.netnih.gov Therefore, defects in the UGT1A6 gene are not expected to affect the metabolism of telmisartan. nih.gov

In contrast to some other UGT1A isoforms, UGT1A7 has demonstrated the ability to glucuronidate telmisartan. In vitro studies using cell lines expressing human UGTs have shown that UGT1A7 exhibits one of the highest glucuronidation activities towards telmisartan, alongside UGT1A8 and UGT1A9. nih.gov

Research Findings on Telmisartan Glucuronidation by UGT Isoforms

UGT IsoformRole in Telmisartan GlucuronidationKey Findings
UGT1A1 InvolvedGenetic polymorphisms (e.g., UGT1A128) influence telmisartan pharmacokinetics, potentially by affecting UGT1A3 expression. nih.govdergipark.org.trresearchgate.netnih.gov
UGT1A3 Major ContributorPredominantly involved in telmisartan glucuronidation in human hepatocytes. nih.govnih.gov Genetic variants like UGT1A32 are major determinants of telmisartan plasma levels. nih.govresearchgate.netresearchgate.net
UGT1A4 InactiveDoes not actively metabolize telmisartan. researchgate.net
UGT1A6 InactiveNot involved in the glucuronidation of telmisartan. researchgate.netnih.gov
UGT1A7 ActiveShows high glucuronidation activity towards telmisartan in vitro. nih.gov
UGT1A8

Studies involving the incubation of telmisartan with cell lines that express various human UGT enzymes have demonstrated that UGT1A8 exhibits high glucuronidation activity. researchgate.netnih.gov Further research has identified telmisartan as a selective substrate for UGT1A8, making it a useful probe for validating findings in human intestinal microsomes. larvol.com

UGT1A9

Alongside UGT1A8, UGT1A9 is one of the enzymes showing the highest glucuronidation activity towards telmisartan in studies with human UGT-expressing cell lines. researchgate.netnih.gov UGT1A9 is recognized as a key enzyme in the hepatic glucuronidation of numerous drugs. researchgate.net It is also one of the major UGTs expressed in the kidney, suggesting a potential role for renal glucuronidation in the clearance of its substrates. nih.govfrontiersin.org

UGT1A10

UGT1A10 is an extrahepatic enzyme found in the intestine but not in the human liver or kidney. frontiersin.org Unlike other UGT1A isoforms, its involvement in telmisartan glucuronidation appears to be minimal or nonexistent. Investigations into the metabolism of various carboxylic acid-containing drugs did not show any metabolic activity by UGT1A10. nih.gov Similarly, when testing for the glucuronidation of other compounds, no metabolite formation was detected with UGT1A10. nih.gov

UGT2B7

UGT2B7 is a major UGT isoform present in both the liver and kidneys. frontiersin.orgnih.gov It is known to be an important enzyme in the glucuronidation of drugs containing carboxylic acids. nih.govsemanticscholar.org While direct substrate activity can be inferred, studies have also shown that telmisartan acts as a competitive inhibitor of UGT2B7, with a reported Ki value of 3.5 µM. researchgate.net Furthermore, the observation that polymorphisms in the UGT2B7 gene can impact the pharmacokinetics of telmisartan suggests its involvement in the drug's glucuronidation. researchgate.net

UGT2B15

Reaction phenotyping studies have indicated that UGT2B15 contributes to the glucuronidation of drugs that contain a carboxylic acid moiety. nih.govsemanticscholar.org Scaling approaches have identified a high relative activity factor for UGT2B15, highlighting its potential significance in glucuronidation reactions. nih.gov However, its specific contribution to telmisartan metabolism relative to other UGTs is less clearly defined.

UGT2B17

Similar to other UGT2B enzymes, UGT2B17 has been shown to play a role in the glucuronidation of carboxylic acid drugs. nih.govsemanticscholar.org Research has demonstrated that telmisartan competitively inhibits UGT2B17, with a Ki value of 3.7 µM, indicating a direct interaction between the drug and the enzyme. researchgate.net

Comparative Glucuronidation Rates Across Species (e.g., human, rat, dog, cat)

Significant interspecies differences exist in the rate of telmisartan glucuronidation. In vitro studies using liver microsomes have established a clear hierarchy of metabolic activity.

Incubations of telmisartan with liver microsomes from various species revealed that cats have the highest rate of glucuronidation, followed by dogs, with humans and rats showing considerably lower rates. researchgate.netnih.gov The comparative glucuronidation rate is summarized as: cat > dog >> human > rat. researchgate.netnih.gov

In cats, the glucuronidation of telmisartan follows Michaelis-Menten kinetics. nih.gov The kinetic parameters observed in pooled liver microsomes are detailed below.

GenderKm (μM)Vmax (nmol/min/mg)
Male Cat7.53.9
Female Cat103.3
Data sourced from Ebner et al., 2012. nih.gov

In vivo data confirms these findings, with this compound being the major circulating metabolite in cat plasma. nih.gov In male dogs, the 1-O-acylglucuronide of telmisartan was found to be the predominant metabolite in bile, accounting for 80% to 94% of the total radioactivity in samples. fda.gov

Studies in rats have evaluated glucuronidation across different tissues. The intrinsic clearance (Vmax/KM ratio) was highest in liver microsomes, followed by the small intestine and then the kidney, indicating the liver as the primary site of this metabolic activity in rats. fda.gov

Rat TissueIntrinsic Clearance (Vmax/KM) [µl/min/mg]
Liver16.4
Small Intestine5.3
Kidney2.1
Data sourced from a non-GLP study report submitted to the FDA. fda.gov

Non-enzymatic Acyl Migration and Rearrangement Products

This compound, being a 1-O-acylglucuronide, can undergo non-enzymatic acyl migration. fda.gov This process involves the intramolecular rearrangement of the acyl group to different positions on the glucuronic acid moiety, leading to the formation of isomeric products. fda.govljmu.ac.uk Studies have detected these rearrangement products, which account for a minor percentage of the total radioactivity in bile samples. fda.gov Acyl glucuronides are recognized as potentially reactive metabolites due to this tendency for acyl migration, which can lead to ring-opening and subsequent covalent binding to cellular proteins. xenotech.com

Organ-Specific Contribution to this compound Formation

The formation of this compound is not confined to a single organ; rather, the liver, intestinal wall, and kidneys all contribute to its metabolism. europa.eu

Hepatic Metabolism and First-Pass Effect

The liver plays a significant role in the glucuronidation of telmisartan. fda.gov In vitro studies using both human and rat liver microsomes and hepatocytes have confirmed the liver's capacity to form this compound. fda.gov Telmisartan undergoes a significant first-pass effect, where a substantial portion of the orally administered drug is metabolized in the liver before reaching systemic circulation. europa.eutg.org.aumuni.cz The hepatic uptake of telmisartan is primarily mediated by the organic anion transporting polypeptide (OATP) 1B3. researchgate.netresearchgate.net Following uptake, telmisartan is extensively conjugated with glucuronic acid. researchgate.net The bioavailability of telmisartan increases significantly in individuals with hepatic impairment, indicating a reduced first-pass effect. europa.eu

Intestinal Wall Contribution

The intestinal wall is a key site for the metabolism of telmisartan, contributing significantly to its first-pass elimination through glucuronidation. europa.euuoa.gr This intestinal conjugation is a saturable process. europa.euuoa.gr In vitro studies with microsomes from the small intestine have demonstrated the formation of telmisartan acyl-glucuronide. fda.gov The pH optimum for glucuronidation activity in intestinal microsomes (pH 7.0) differs from that of liver and kidney microsomes. fda.gov

Renal Tissue Contribution

The kidneys also contribute to the formation of this compound. fda.goveuropa.eu In vitro experiments with microsomes from rat kidney have shown the ability to form [14C]telmisartan-glucuronide. fda.gov While the liver exhibits the highest intrinsic clearance for telmisartan glucuronidation, followed by the small intestine, the kidney still plays a role. fda.gov The pH optimum for glucuronidation in kidney microsomes is similar to that of the liver (pH 5.5-6.0). fda.gov The expression of UGT enzymes, particularly UGT1A9 and UGT2B7, in the kidney supports its role in the glucuronidation of various drugs. nih.govnih.govfrontiersin.org

Influence of Genetic Polymorphisms on Glucuronidation Activity

Genetic variations in the UGT enzymes can influence the pharmacokinetics of telmisartan by altering the rate of its glucuronidation. dergipark.org.tr

UGT1A1*28 Allele and its Impact on Telmisartan Glucuronidation

The UGT1A128* allele is a well-studied genetic polymorphism that has a paradoxical effect on telmisartan metabolism. While this allele is typically associated with decreased enzyme function, studies have shown that individuals heterozygous for UGT1A128* have a significantly increased oral clearance of telmisartan compared to those with the wild-type UGT1A11* allele. researchgate.netnih.gov Research suggests that the UGT1A128* polymorphism may enhance the protein expression of UGT1A3, the primary enzyme responsible for telmisartan glucuronidation. researchgate.netnih.gov This increased UGT1A3 expression leads to a higher glucuronidation activity and consequently, a lower plasma concentration of telmisartan. researchgate.netnih.gov In vitro studies using human liver microsomes from individuals with the UGT1A128/28 genotype showed a higher metabolic clearance of telmisartan compared to those with the UGT1A11/1 genotype. nih.gov A strong linkage between the UGT1A128* allele and the UGT1A32a* allele has also been observed, which is associated with a lower area under the curve for telmisartan. nih.govresearchgate.net

UGT1A3 Haplotypes and their Influence on Telmisartan Pharmacokinetics

The glucuronidation of telmisartan is predominantly carried out by the enzyme UDP-glucuronosyltransferase 1A3 (UGT1A3). nih.gov Genetic variations, or haplotypes, within the UGT1A3 gene have a significant impact on the pharmacokinetics of telmisartan. nih.govresearchgate.net

Research has identified several key UGT1A3 haplotypes that alter telmisartan exposure, measured as the area under the plasma concentration-time curve (AUC). nih.govpharmgkb.org The UGT1A3*2 allele, which is associated with increased enzyme function, leads to a marked reduction in telmisartan AUC, explaining over 40% of its inter-individual variability. pharmgkb.org

In men, heterozygosity (1/2) and homozygosity (2/2) for the UGT1A3*2 allele were associated with a 64% and 63% reduction in telmisartan AUC, respectively. nih.govresearchgate.net

In women, UGT1A3*2 heterozygosity and homozygosity were linked to a 57% and 72% reduction in AUC, respectively. nih.govresearchgate.net

Another variant, UGT1A33, is also associated with decreased telmisartan concentrations, although its effect is less pronounced than that of UGT1A32, accounting for only 1–2% of the variability in telmisartan exposure. pharmgkb.orgpharmgkb.org

Conversely, other haplotypes can lead to increased telmisartan exposure. A study involving both microdoses (MD) and therapeutic doses (TD) of telmisartan found that individuals with the UGT1A34a variant had a significantly higher AUC compared to those with the wild-type UGT1A31/1 genotype. nih.govresearchgate.net In contrast, the UGT1A32a variant was associated with a significantly lower AUC. nih.govresearchgate.net

Table 1: Influence of UGT1A3 Haplotypes on Telmisartan AUC
UGT1A3 HaplotypeTherapeutic Dose (80 mg) AUC (ng·hr/mL)Microdose (100 µg) AUC (pg·hr/mL)
1/1 (Wild Type)2969 ± 14561669 ± 726
2a Variant1701 ± 970978 ± 537
4a Variant5340 ± 11683145 ± 1093
Data from a study in healthy volunteers. nih.govresearchgate.net

Linkage Disequilibrium Between UGT1A1 and UGT1A3

Significant linkage disequilibrium (LD)—the non-random association of alleles at different loci—exists between the genes UGT1A1 and UGT1A3. nih.govresearchgate.net These genes are part of a haplotype block, meaning their genetic variants are often inherited together. genecards.org

Specific strong LD has been identified between certain alleles. nih.govresearchgate.netoncotarget.com

UGT1A128 is in strong LD with UGT1A3 2a . nih.govresearchgate.netoncotarget.com

UGT1A16 is in strong LD with UGT1A3 4a . nih.govresearchgate.netoncotarget.com

This genetic linkage has important functional consequences for telmisartan metabolism. Interestingly, the UGT1A128 allele, which is known to decrease the function of the UGT1A1 enzyme, was unexpectedly associated with an increase in the oral clearance of telmisartan. nih.gov The proposed mechanism for this observation is that the UGT1A128 allele enhances the protein expression of UGT1A3. nih.gov This upregulation of the UGT1A3 enzyme leads to more efficient glucuronidation of telmisartan, resulting in faster clearance and lower plasma concentrations of the drug. nih.gov These findings highlight how the interplay and linkage between different UGT genes can significantly influence drug pharmacokinetics. nih.govresearchgate.net

Transport Mechanisms and Elimination of Telmisartan Glucuronide

Involvement of Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs) are a family of uptake transporters crucial for the entry of a wide array of endogenous and xenobiotic compounds, including drug metabolites, from the bloodstream into hepatocytes. frontiersin.orgnih.gov For telmisartan (B1682998) glucuronide, specific OATP isoforms play a pivotal role in its hepatic uptake.

Research has identified Organic Anion Transporting Polypeptide 1B3 (OATP1B3) as the predominant transporter responsible for the hepatic uptake of telmisartan and its acylglucuronide metabolite in humans. sci-hub.senih.govbioivt.com OATP1B3 is expressed on the basolateral (sinusoidal) membrane of human hepatocytes and facilitates the transport of telmisartan from the blood into the liver. bioivt.comresearchgate.net

Studies using transporter-expressing cell systems have demonstrated that telmisartan is a specific substrate for OATP1B3, but not for the closely related OATP1B1. jst.go.jpacs.org The uptake of telmisartan by OATP1B3-expressing cells was found to be a saturable process. nih.govresearchgate.net Furthermore, investigations using double-transfected cells co-expressing OATP1B3 and various efflux transporters have confirmed the central role of OATP1B3 in the initial step of the hepatobiliary transport of telmisartan glucuronide. researchgate.netnih.govresearchgate.net The efficient distribution of this compound to the liver is a direct consequence of its recognition and transport by OATP1B3. researchgate.netnih.gov

Interestingly, while the uptake of some OATP substrates declines over time in cultured human hepatocytes, the uptake of the OATP1B3-selective substrate telmisartan has been observed to become more pronounced with longer culture durations, suggesting dynamic regulation of this transporter's activity. researchgate.net

Efflux Transporters in Biliary and Renal Excretion

Once inside the hepatocyte, this compound is actively transported out of the cell into either the bile or back into the bloodstream by various efflux transporters. nih.govd-nb.info These transporters are part of the ATP-binding cassette (ABC) transporter superfamily and are essential for the final elimination of the metabolite. researchgate.net The primary route of elimination for telmisartan and its glucuronide is biliary excretion into the feces. msdvetmanual.comdrugbank.comeuropa.eu

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a key efflux transporter located on the apical (canalicular) membrane of hepatocytes. nih.govmdpi.comsolvobiotech.com It plays a significant role in the biliary excretion of numerous drug conjugates, including this compound. nih.govresearchgate.net Studies using double-transfectant cell lines have shown that telmisartan acylglucuronide is a substrate for MRP2, which facilitates its transport from the hepatocyte into the bile. d-nb.inforesearchgate.net The vectorial transport of this compound from the basolateral to the apical side in these cellular models underscores the coordinated action of uptake by OATP1B3 and efflux by MRP2. nih.gov Telmisartan itself has been identified as a moderate inhibitor of MRP2. researchgate.netamegroups.org

P-glycoprotein (P-gp), or ABCB1, is another important efflux transporter found on the canalicular membrane of hepatocytes. nih.govnih.gov It contributes to the biliary secretion of telmisartan acylglucuronide. d-nb.inforesearchgate.net Research indicates that telmisartan is a potent inhibitor of P-gp. researchgate.netamegroups.org The involvement of P-gp in the transport of this compound has been demonstrated in studies with double-transfected cells, where its presence facilitates the movement of the conjugate into the apical compartment, mimicking biliary excretion. nih.gov

Breast Cancer Resistance Protein (BCRP), or ABCG2, is also an efflux transporter located on the apical membrane of hepatocytes and other tissues. frontiersin.orgnih.gov Telmisartan acylglucuronide has been identified as a substrate of BCRP. frontiersin.org Like P-gp and MRP2, BCRP contributes to the biliary excretion of the metabolite. d-nb.inforesearchgate.net Telmisartan has been shown to be an inhibitor of BCRP. researchgate.netamegroups.orgnih.gov

The following table summarizes the key transporters involved in the disposition of this compound.

TransporterTypeLocationRole in this compound Disposition
OATP1B3 UptakeBasolateral membrane of hepatocytesMediates the primary uptake of telmisartan and its glucuronide from the blood into the liver. sci-hub.senih.govbioivt.com
MRP2 EffluxApical (canalicular) membrane of hepatocytesContributes to the biliary excretion of this compound. nih.govd-nb.inforesearchgate.net
P-gp EffluxApical (canalicular) membrane of hepatocytesInvolved in the biliary excretion of this compound. d-nb.inforesearchgate.net
BCRP EffluxApical (canalicular) membrane of hepatocytesParticipates in the biliary excretion of this compound. frontiersin.orgresearchgate.net

Excretion Pathways and Species-Specific Differences

The primary route for the elimination of telmisartan and its metabolite, this compound, in humans is through biliary excretion into the feces. drugbank.comeuropa.euwikipedia.org Following administration, over 97% of the dose is recovered in the feces, mainly as the unchanged parent compound and its glucuronide conjugate. drugs.comdrugbank.comresearchgate.net Consequently, urinary excretion is a very minor pathway, accounting for less than 1% of the administered dose. europa.euresearchgate.neteuropa.eu This excretion profile is consistent with the efficient hepatic uptake and subsequent biliary efflux mediated by the transporters discussed above.

Significant species-specific differences exist in the metabolism and excretion of telmisartan. While glucuronidation is the main metabolic pathway in humans, cats, dogs, and rats, other pathways, such as β-oxidation, have been observed to be primary in mice. europa.euresearchgate.neteuropa.eu

Studies comparing the rate of telmisartan glucuronidation in liver microsomes from different species have revealed considerable variability. One study found the rate of glucuronidation to be highest in cats, followed by dogs, humans, and then rats (cat > dog >> human > rat). nih.gov This highlights that while the general pathway of glucuronidation is conserved across several species, the efficiency of this process can differ markedly. nih.govmdpi.com

In rats, glucuronidation of telmisartan occurs not only in the liver but also in the kidney and small intestine. fda.gov However, the liver exhibits the highest intrinsic clearance for this reaction. fda.gov In dogs, telmisartan is also extensively metabolized to its glucuronide and eliminated primarily via biliary excretion. msdvetmanual.comeuropa.eu The elimination half-life and bioavailability, however, differ between species like cats and dogs. msdvetmanual.com

Renal clearance of telmisartan is negligible in humans. hres.ca While renal transporters like Organic Anion Transporters (OATs) are involved in the secretion of many glucuronide conjugates, the near-exclusive fecal excretion of this compound suggests a minimal role for renal pathways in its elimination in humans. marshall.edunih.gov

The following table provides a comparative overview of telmisartan excretion in different species.

SpeciesPrimary Metabolic PathwayPrimary Excretion RouteKey Findings
Human Glucuronidation drugs.comdrugbank.comFecal (>97%) via biliary excretion drugbank.comeuropa.euUrinary excretion is less than 1%. europa.euresearchgate.net
Cat Glucuronidation nih.govFecal via biliary excretion msdvetmanual.comShows the highest in vitro rate of telmisartan glucuronidation among species tested. nih.gov
Dog Glucuronidation msdvetmanual.comeuropa.euFecal via biliary excretion msdvetmanual.comTelmisartan is highly protein-bound and metabolized via glucuronidation. msdvetmanual.com
Rat Glucuronidation europa.eufda.govFecal via biliary excretion europa.euGlucuronidation also occurs in kidney and small intestine. fda.gov
Mouse β-oxidation researchgate.netFecal via biliary excretion europa.euExhibits a different primary metabolic pathway compared to other species. researchgate.net

Biliary Excretion and Fecal Elimination as Primary Route

The principal route for the elimination of telmisartan and its glucuronide conjugate is through biliary excretion, leading to subsequent removal via the feces. wikipedia.orghres.caeuropa.eu Following administration of radiolabeled telmisartan, studies have consistently shown that the vast majority of the dose is recovered in the feces. nih.gov Research indicates that over 97% to 98% of an administered dose is eliminated through this pathway, irrespective of whether the drug is given orally or intravenously. drugbank.comdrugs.comrwandafda.gov.rwnih.goveuropa.eu

The process begins in the liver, where telmisartan is metabolized into telmisartan acylglucuronide. rwandafda.gov.rweuropa.eu This glucuronide conjugate is then actively transported from the hepatocytes into the bile. nih.govjournalagent.comnih.gov Positron Emission Tomography (PET) imaging studies in both rats and humans have visually confirmed this process, showing the initial accumulation of radiolabeled telmisartan in the liver, followed by its movement into the intestine, which is indicative of biliary excretion. nih.govnih.gov In rats, telmisartan acylglucuronide was identified as the main metabolite in bile, accounting for over 90% of the radioactivity. fda.gov

Efflux transporters, such as the Multidrug Resistance-Associated Protein 2 (MRP2), a member of the ATP-binding cassette (ABC) transporter superfamily, play a significant role in the biliary excretion of this compound. journalagent.comfrontiersin.orgresearchgate.net The efficient transport into the bile ensures that the metabolite is directed towards the gastrointestinal tract for fecal elimination. frontiersin.org While this compound is detected in plasma, studies have identified only the unchanged parent drug in the feces, suggesting potential processes within the gut. nih.goveuropa.eu

Table 1: Excretion of Telmisartan and its Glucuronide

Route of Administration Percentage Excreted in Feces Percentage Excreted in Urine Source
Oral / Intravenous > 97% < 1% (as total radioactivity) drugbank.comdrugs.com

Minimal Renal Excretion

The renal pathway plays a negligible role in the elimination of telmisartan and its glucuronide metabolite. hres.ca Clinical data demonstrate that urinary excretion is consistently minimal, accounting for less than 1% of the total administered dose after both oral and intravenous administration. drugs.comeuropa.eunih.gov Even within this small fraction excreted in the urine, this compound is the predominant form of the compound found. rwandafda.gov.rwnih.gov

Table 2: Urinary Excretion Data for Radiolabeled Telmisartan

Route of Administration Form in Urine Percentage of Total Radioactivity in Urine Source
Intravenous Total Radioactivity 0.91% drugs.comrwandafda.gov.rw
Oral Total Radioactivity 0.49% drugs.comrwandafda.gov.rw

Enterohepatic Circulation of this compound

Evidence suggests that this compound undergoes enterohepatic circulation. europa.eu This process involves the excretion of the glucuronide into the bile, its passage into the intestine, potential deconjugation back to the parent compound by gut enzymes, and subsequent reabsorption of telmisartan into the bloodstream. sci-hub.sekoreamed.org

Pharmacokinetic Aspects of Telmisartan Glucuronide

Plasma Concentration Profiles and Variability

The plasma concentrations of telmisartan (B1682998) and its glucuronide conjugate exhibit notable variability. europa.eu Studies have shown that after oral administration, plasma concentrations of telmisartan can be two to three times higher in females than in males. fda.goveuropa.eu

Following the administration of radiolabeled telmisartan, the glucuronide conjugate is the principal metabolite identified in human plasma and urine. fda.govrwandafda.gov.rwnih.gov

After a single oral dose of ¹⁴C-labeled telmisartan, the glucuronide conjugate accounts for approximately 11% of the total measured radioactivity in the plasma. fda.govrwandafda.gov.rwnih.goveuropa.euboehringerone.com

One hour after oral administration of radio-labeled telmisartan, the parent compound represented about 85% and the glucuronide metabolite around 11% of the total radioactivity in plasma. europa.eu

Similarly, after intravenous infusion, up to 13% of the total radioactivity in plasma was identified as telmisartan glucuronide, with the unchanged compound making up about 84%. europa.eu

In dogs, a plasma sample taken two hours after dosing showed that the 1-O-acylglucuronide of telmisartan accounted for 22% of the total sample radioactivity. fda.gov

Administration RouteTime PointAnalyteProportion of Total Plasma Radioactivity (%)Species
Oral (¹⁴C-telmisartan)Single DoseThis compound~11Human
Oral (radiolabeled)1 hour post-doseThis compound~11Human
Intravenous Infusion-This compoundup to 13Human
Oral2 hours post-doseThis compound22Dog

The formation of this compound and the systemic exposure to telmisartan are influenced by the administered dose. The pharmacokinetics of orally administered telmisartan are non-linear for doses ranging from 20 to 160 mg, showing greater than proportional increases in plasma concentrations (Cmax and AUC) with rising doses. fda.govrwandafda.gov.rw This non-linearity is attributed to the saturation of metabolic pathways. europa.eu

Telmisartan exhibits non-linear pharmacokinetics, particularly at doses above 40 mg, where plasma concentrations increase disproportionately. europa.eufda.gov This phenomenon is primarily due to the saturation of the first-pass elimination process, specifically glucuronidation, which occurs in the gastrointestinal tract and the liver. europa.eufda.gov When these pathways become saturated, a larger fraction of the drug bypasses this initial metabolism and enters systemic circulation, leading to higher plasma levels. fda.gov For doses in the lower range (10-40 mg), the pharmacokinetic behavior of telmisartan is considered linear. europa.eu

Clearance and Half-Life Considerations

The clearance and half-life of telmisartan and its glucuronide are important determinants of its dosing regimen and duration of action. The total plasma clearance of telmisartan after oral administration is high, exceeding 1500 mL/min. europa.euboehringerone.com The terminal elimination half-life of telmisartan is greater than 20 hours. boehringerone.com Telmisartan is characterized by biexponential decay kinetics. europa.eu Despite the non-linear absorption, the elimination of telmisartan follows linear kinetics, as evidenced by a dose-independent half-life. uoa.gr

After oral administration of ¹⁴C-labeled telmisartan, the vast majority of the dose (>97%) is eliminated in the feces through biliary excretion, with only a very small amount found in the urine. europa.eu The glucuronide of the parent compound is the only metabolite identified in human plasma and urine. fda.gov

Tissue Distribution of this compound and Related Radioactivity

Studies on the tissue distribution of telmisartan and its metabolites reveal significant localization in specific organs. The volume of distribution for telmisartan is approximately 500 liters, which suggests extensive tissue binding. europa.eufda.gov

Following administration, telmisartan-related radioactivity is found predominantly in the liver. europa.eu Metabolism, mainly through glucuronidation, occurs significantly during the passage through the intestinal wall, with the liver and other tissues like the kidney also contributing. europa.eu Studies in rats using positron emission tomography (PET) with ¹¹C-labeled telmisartan have dynamically shown the processes of oral absorption and subsequent hepatobiliary distribution. nih.gov These studies confirmed that after oral administration, radioactivity is primarily localized in the liver before moving to the intestine. nih.gov In situ studies have further indicated that most of the telmisartan-glucuronide found in the intestinal lumen originates from biliary excretion. nih.gov This enterohepatic recirculation of the glucuronide metabolite, followed by its deconjugation in the intestine, contributes to the long half-life of telmisartan. sci-hub.se

Presence in Fetal Compartment and Breast Milk

Data on the transfer of this compound into the fetal compartment is not explicitly detailed in the available literature. However, the use of telmisartan is contraindicated during pregnancy due to its effects on the renin-angiotensin system, which can lead to fetal and neonatal morbidity and mortality. wikipedia.orgeuropa.eu It is currently unknown whether telmisartan or its glucuronide passes into breast milk. wikipedia.orgdrugs.com Due to the lack of safety data, the use of telmisartan is not recommended during breastfeeding, particularly when nursing a newborn or premature infant. nih.goveuropa.eu

Pharmacokinetic Variability Influenced by Physiological and Pathological Conditions

The pharmacokinetic profile of telmisartan and its metabolite, this compound, can be significantly altered by various physiological and pathological states.

Impact of Hepatic Impairment

Hepatic impairment has a substantial effect on the pharmacokinetics of telmisartan. Studies in individuals with hepatic impairment have demonstrated a significant increase in the absolute bioavailability of telmisartan, approaching nearly 100%. europa.eueuropa.eu This is attributed to the reduced clearance of the drug in these patients, as telmisartan is primarily eliminated through biliary excretion. hres.ca

In patients with hepatic impairment, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of telmisartan are markedly elevated. nih.gov One study reported that for a 20 mg dose, the Cmax and AUC increased by 6.4-fold and 2.7-fold, respectively, in hepatically impaired subjects compared to healthy volunteers. For a 120 mg dose, the increases were 3.2-fold and 3.1-fold, respectively. nih.gov Despite these changes, the elimination half-life of telmisartan remains largely unchanged in patients with hepatic impairment. europa.eu

Table 1: Impact of Hepatic Impairment on Telmisartan Pharmacokinetics

Parameter20 mg Telmisartan Dose120 mg Telmisartan Dose
Fold Increase in Cmax 6.43.2
Fold Increase in AUC 2.73.1
Data sourced from a study comparing pharmacokinetic parameters in hepatically impaired subjects to healthy volunteers. nih.gov

Drug Drug Interactions Involving Telmisartan Glucuronide

Inhibition of UGT Enzymes by Telmisartan (B1682998)

Telmisartan has been identified as an inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for the metabolism of numerous drugs and endogenous compounds.

Non-Selective Inhibition of UGT1A and UGT2B Proteins

Research has demonstrated that telmisartan acts as a non-selective inhibitor of both UGT1A and UGT2B protein subfamilies. researchgate.net In vitro studies have shown that telmisartan can inhibit the glucuronidation activity of a wide range of UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B17. researchgate.netnajah.edu The inhibitory concentration (IC50) values, which represent the concentration of telmisartan required to reduce the enzyme activity by 50%, were found to range from 1.2 µM to 35.9 µM across these various UGT isoforms. researchgate.netnajah.edu This broad-spectrum inhibition suggests that telmisartan has the potential to interfere with the metabolism of a wide array of drugs that are substrates for these enzymes.

Competitive Inhibition Mechanisms and Inhibition Constants (Ki)

The mechanism by which telmisartan inhibits UGT enzymes has been characterized as competitive. researchgate.net This means that telmisartan directly competes with other substrates for the active site of the enzyme. The inhibition constants (Ki), which reflect the inhibitor's binding affinity to the enzyme, have been determined for several key UGT isoforms.

UGT IsoformInhibition Constant (Ki) in µM
UGT1A13.2
UGT1A30.4
UGT1A40.8
UGT2B73.5
UGT2B173.7

This table presents the inhibition constants (Ki) of telmisartan for various UGT isoforms, indicating a competitive inhibition mechanism. researchgate.netnajah.edu

These low Ki values, particularly for UGT1A3, indicate a strong potential for clinically significant drug-drug interactions. researchgate.net

Interaction with Efflux Transporters (e.g., ABCB1, ABCC2, ABCG2)

Following its formation, telmisartan glucuronide is actively transported out of cells by efflux transporters belonging to the ATP-binding cassette (ABC) family. researchgate.netnih.gov Specifically, this compound is a substrate for P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), and Breast Cancer Resistance Protein (BCRP/ABCG2). najah.eduresearchgate.netnih.gov

Furthermore, the parent compound, telmisartan, has been shown to be a potent inhibitor of these same transporters. researchgate.netnih.govamegroups.org It is a strong inhibitor of ABCB1 and a moderate inhibitor of ABCC2 and ABCG2. researchgate.netamegroups.org This dual role of telmisartan as both a substrate for metabolism and an inhibitor of the transporters responsible for its metabolite's elimination can lead to complex pharmacokinetic interactions. The inhibition of these efflux transporters by telmisartan can potentially increase the systemic exposure of co-administered drugs that are also substrates of these transporters. nih.gov

Clinical Relevance of Glucuronidation-Related Interactions

The inhibitory effects of telmisartan on UGT enzymes and its interaction with efflux transporters have significant clinical implications, particularly when co-administered with other drugs that share these metabolic and transport pathways.

Co-administration with other Glucuronidated Drugs (e.g., Paracetamol, Ibuprofen)

Studies have been conducted to assess the pharmacokinetic interactions between telmisartan and commonly used drugs that undergo glucuronidation, such as paracetamol (acetaminophen) and ibuprofen (B1674241). kup.atnih.gov In healthy volunteers, the co-administration of telmisartan did not lead to clinically significant changes in the pharmacokinetics of either paracetamol or ibuprofen. nih.govrxlist.com The geometric mean maximum concentration (Cmax) and area under the curve (AUC) values for both paracetamol and the enantiomers of ibuprofen were found to be bioequivalent when administered with or without telmisartan. nih.gov This suggests that at therapeutic doses, the inhibitory effect of telmisartan on the glucuronidation of these specific drugs is not clinically meaningful. kup.at However, it is important to note that combining telmisartan with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen may increase the risk of renal function deterioration, particularly in elderly or volume-depleted patients. drugs.com

Impact on Co-administered Drugs (e.g., Canagliflozin (B192856), Digoxin)

The potential for drug-drug interactions extends to other classes of medications. For instance, canagliflozin, a substrate for P-gp, BCRP, and MRP2, may have its pharmacokinetic profile altered by telmisartan's inhibitory action on these transporters. amegroups.org A study in rats showed that a single dose of telmisartan increased the area under the curve (AUC) of canagliflozin, while a seven-day regimen of telmisartan decreased its AUC, indicating a complex interaction that may involve changes in transporter expression with long-term use. amegroups.orgnih.gov

In the case of digoxin (B3395198), co-administration with telmisartan has resulted in increased peak plasma concentrations (49% increase) and trough concentrations (20% increase) of digoxin. hres.ca While post-marketing surveillance has not revealed a clinically significant interaction, monitoring of digoxin plasma levels is recommended when initiating, adjusting, or discontinuing telmisartan therapy. kup.athres.ca This interaction is of potential interest as canagliflozin has also been shown to increase the exposure to digoxin. uliege.be

Lack of Interaction with Cytochrome P450 System

A cornerstone of the pharmacokinetic profile of telmisartan, and by extension its metabolite this compound, is its minimal interaction with the cytochrome P450 (CYP) enzyme system. This characteristic significantly reduces the potential for a wide range of drug-drug interactions, a notable advantage in clinical practice, particularly for patients on multiple medications. The primary metabolic pathway for telmisartan bypasses the oxidative reactions mediated by CYP enzymes. drugbank.comrwandafda.gov.rwfda.gov

Metabolic Pathway and Formation of this compound

Telmisartan is metabolized almost exclusively through conjugation. drugbank.comrwandafda.gov.rwfda.gov The parent compound undergoes glucuronidation to form telmisartan acylglucuronide, which is a pharmacologically inactive metabolite. drugbank.comfda.govnih.gov This conjugation reaction is the principal route of telmisartan's metabolic clearance. drugbank.com Following administration, this glucuronide is the only metabolite of telmisartan that has been identified in human plasma and urine. drugbank.comrwandafda.gov.rwfda.govnih.gov After a single dose, this compound accounts for approximately 11% of the measured radioactivity in plasma. rwandafda.gov.rwfda.govnih.govnih.gov

Because the formation of this compound does not involve the CYP450 isoenzymes, the disposition of telmisartan is not expected to be affected by drugs that inhibit or induce this enzyme system. drugbank.comrwandafda.gov.rwfda.govnih.gov This metabolic profile inherently means that this compound itself is not a product of CYP450 metabolism and, being inactive, is not implicated in CYP-mediated interactions.

Research Findings on CYP Inhibition and Induction

In vitro studies have been conducted to formally assess the potential of telmisartan to inhibit or induce various cytochrome P450 isoforms. The collective evidence from these studies indicates a low potential for clinically relevant interactions.

In Vitro Inhibition Studies: Most in vitro assessments have concluded that telmisartan does not have a significant inhibitory effect on the major CYP450 enzymes. fda.govnih.gov Some studies have noted a minor inhibitory effect on certain isoforms, such as CYP2C19. rwandafda.gov.rwfda.govnih.gov However, this is not considered to be clinically significant. fda.gov One study investigating the effect of various angiotensin II receptor blockers (ARBs) on the metabolism of arachidonic acid in human liver microsomes (HLMs) reported an IC₅₀ value of 24.1 µM for telmisartan. researchgate.net Another detailed in vitro investigation found that telmisartan acts as a mixed inhibitor of both CYP2C9 and CYP2C8, without any time-dependent inhibition. researchgate.netnih.govjst.go.jp A separate study reported that telmisartan could inhibit CYP3A4 in specific variants, with an IC₅₀ of 6.68 ± 1.76 μM in the wild-type CYP3A4.1, but this effect was greatly diminished in the CYP3A4.12 variant. nih.gov

Interactive Data Table: In Vitro Effects of Telmisartan on Cytochrome P450 Isoforms

CYP IsoformFindingIC₅₀ / Kᵢ ValueType of InhibitionClinical SignificanceSource(s)
General Not metabolized by the CYP450 system.N/AN/ALow potential for DDI. drugbank.comrwandafda.gov.rwfda.gov
CYP1A1 Enhanced promoter activity and expression.N/AInductionNot established. researchgate.net
CYP2C8 Mixed inhibitor.Not specifiedMixedNot clinically significant. researchgate.netnih.govjst.go.jp
CYP2C9 Mixed inhibitor.Not specifiedMixedNot clinically significant. researchgate.netnih.govjst.go.jp
CYP2C19 Some inhibition observed.Not specifiedInhibitionNot clinically significant. rwandafda.gov.rwfda.govnih.gov
CYP3A4 Inhibition observed in specific genetic variants.6.68 ± 1.76 µM (for CYP3A4.1)InhibitionNot clinically significant. nih.gov
Overall HLM Inhibition of arachidonic acid metabolism.24.1 µMInhibitionNot clinically significant. researchgate.net

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. HLM: Human Liver Microsomes. DDI: Drug-Drug Interaction. N/A: Not Applicable.

Confirmation from Clinical Drug-Drug Interaction Studies

The low potential for CYP-mediated interactions predicted by telmisartan's metabolic profile and in vitro data is confirmed by the results of clinical drug-drug interaction studies. Co-administration of telmisartan did not lead to clinically significant interactions with a range of drugs that are substrates for various CYP enzymes. These include:

Acetaminophen fda.gov

Amlodipine (a CYP3A4 substrate) fda.gov

Glibenclamide (a CYP2C9 substrate) fda.gov

Ibuprofen fda.gov

Simvastatin (a CYP3A4 substrate) fda.gov

Warfarin (a CYP2C9 substrate) fda.gov

For instance, a study involving the co-administration of telmisartan and rosuvastatin (B1679574) (a substrate for OATP1B1/1B3 transporters, with minor CYP2C9 metabolism) found no statistically significant effect on the pharmacokinetic parameters of telmisartan. dovepress.com These clinical findings provide robust evidence that telmisartan, and by extension its inactive glucuronide metabolite, does not cause or experience clinically relevant drug-drug interactions via the cytochrome P450 system. fda.govnih.gov

Analytical Methodologies for Telmisartan Glucuronide Research

Chromatographic Techniques for Quantification

Chromatography is a cornerstone for the separation and quantification of telmisartan (B1682998) and its glucuronide metabolite from complex biological samples. High-resolution techniques are necessary to distinguish the parent drug from its conjugated form.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and specific method for quantifying telmisartan glucuronide. It offers significant reductions in analysis time and solvent consumption compared to conventional HPLC. bioline.org.br The coupling of UPLC with tandem mass spectrometry (MS/MS) allows for precise identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.

In a typical application, samples are prepared via protein precipitation and then injected into the UPLC system. bioline.org.br The separation is often achieved on a C18 reversed-phase column. bioline.org.brsci-hub.se Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. bioline.org.brresearchgate.net For telmisartan, a common transition monitored is m/z 515.2 → 276.2. bioline.org.brresearchgate.net This methodology is suitable for pharmacokinetic and toxicokinetic studies where low detection limits are crucial. bioline.org.brresearchgate.net One study reported a lower limit of quantification of 1 ng/mL for telmisartan in human plasma using UPLC-MS/MS. bioline.org.br

Table 1: Example of UPLC-MS/MS Parameters for Telmisartan and its Glucuronide Analysis
ParameterConditionSource
Chromatography SystemAcquity UPLC BEH bioline.org.br
ColumnKinetex C18 (2.6 µm, 100 Å, 30 x 2.1 mm) sci-hub.se
Mobile PhaseA: Water with 0.1% formic acid B: Acetonitrile (B52724) with 0.1% formic acid sci-hub.se
Flow Rate0.3 - 0.5 mL/min bioline.org.brsci-hub.se
DetectionTandem Mass Spectrometry (Positive Ion Mode) bioline.org.br
Ion Transition (Telmisartan)m/z 515.27 → 276.13 bioline.org.br

High-Performance Liquid Chromatography (HPLC)

HPLC, often paired with UV or fluorescence detection, is a widely used and robust method for the quantitative analysis of telmisartan and its metabolites. africanjournalofbiomedicalresearch.comijprajournal.com Reverse-phase HPLC methods are commonly employed to separate the nonpolar parent drug from its more polar glucuronide conjugate. europa.euresearchgate.net

A developed HPLC method for estimating telmisartan in human plasma used a C18 column with a mobile phase consisting of sodium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile in a 42:58 (v/v) ratio. researchgate.net Detection was carried out using a UV detector at 297 nm, with a total run time of 4.2 minutes. researchgate.net Another method used for separating telmisartan and its degradation products employed a C18 column with a mobile phase of methanol (B129727) and water (80:20 v/v, pH 4.0), achieving a retention time of 4.85 minutes for telmisartan with UV detection at 225 nm. ijprajournal.com High-performance thin-layer chromatography (HPTLC) has also been developed for the simultaneous detection of telmisartan and its glucuronide metabolite in plasma. nih.gov

Table 2: Example of HPLC Method Parameters for Telmisartan Analysis
ParameterConditionSource
ColumnPhenomenex LUNA C18 (250x4.6 mm, 5µm) researchgate.net
Mobile PhaseSodium dihydrogen phosphate buffer (pH 3.0) : Acetonitrile (42:58, v/v) researchgate.net
Flow Rate1.2 mL/min researchgate.net
DetectionUV at 297 nm researchgate.net
Run Time4.2 min researchgate.net

Radioactivity-Based Detection Methods (e.g., using [14C]Telmisartan)

To trace the metabolic fate of telmisartan, studies have been conducted using carbon-14 (B1195169) labeled telmisartan ([14C]Telmisartan). sahpra.org.zaboehringerone.com This approach allows for a complete mass balance assessment, tracking the drug and all its metabolites through the body. Following administration of [14C]telmisartan, radioactivity levels are measured in plasma, urine, and feces. boehringerone.comresearchgate.net

In human studies, after a single oral or intravenous dose of [14C]telmisartan, the glucuronide of the parent compound was identified as the only metabolite. boehringerone.comresearchgate.net This metabolite accounted for approximately 11% of the total measured radioactivity in plasma. sahpra.org.zaboehringerone.com In rats, the acylglucuronide of telmisartan was the main metabolite, constituting over 90% of the radioactivity found in bile within six hours of administration. fda.gov These studies confirm that excretion occurs primarily via the feces through biliary excretion, with minimal amounts found in the urine. sahpra.org.zaboehringerone.com

In Vitro Glucuronidation Assays

In vitro assays are critical for identifying the enzymes responsible for telmisartan's glucuronidation and for studying the kinetics of this metabolic reaction. These experiments typically use subcellular fractions like liver microsomes or specific recombinant enzymes.

Use of Human Liver Microsomes

Human liver microsomes (HLMs) contain a high concentration of UDP-glucuronosyltransferase (UGT) enzymes, making them an ideal system for studying hepatic glucuronidation. researchgate.netdrugbank.com In vitro incubation of telmisartan with HLMs readily yields this compound. nih.gov Such assays have been used to compare metabolic rates across species, with one study finding the glucuronidation rate to be highest in cat liver microsomes, followed by dog, human, and rat. nih.gov

Kinetic studies using HLMs help determine parameters like metabolic clearance. researchgate.netnih.gov For instance, the metabolic clearance of telmisartan in HLMs from individuals with the UGT1A128/28 genotype was found to be higher (168 ± 33 μl/min/mg protein) compared to those with the UGT1A11/1 genotype (93.3 ± 127.3 μl/min/mg protein). researchgate.net These assays are also used to investigate the glucuronidation clearance in microsomes from other tissues, such as the kidney and intestine, to understand extrahepatic metabolism. fda.govdrugbank.com

Recombinant UGT Isoforms

To pinpoint the specific UGT enzymes responsible for forming this compound, researchers use panels of recombinant, individually expressed UGT isoforms. researchgate.netresearchgate.net By incubating telmisartan with each isoform separately, the catalytic activity can be measured to identify the key contributors.

Multiple UGT isoforms have been shown to metabolize telmisartan. researchgate.netnih.gov Studies have demonstrated that UGT1A3 is predominantly involved in telmisartan glucuronidation in human hepatocytes. researchgate.netnih.gov Other research has identified high glucuronidation activity for UGT1A8, UGT1A7, and UGT1A9. nih.gov Another investigation reported that telmisartan inhibited several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, and UGT2B7, with competitive inhibition Ki values of 3.2, 0.4, 0.8, and 3.5 µM, respectively, indicating it interacts with a broad range of these enzymes. researchgate.net

Table 3: UGT Isoforms Involved in Telmisartan Glucuronidation
UGT IsoformFindingSource
UGT1A3Predominantly involved in telmisartan glucuronidation in human hepatocytes. researchgate.netnih.gov
UGT1A8, UGT1A7, UGT1A9Showed the highest glucuronidation activity in a screening of human UGTs. nih.gov
UGT1A1Identified as having a role in telmisartan glucuronidation. researchgate.net
UGT2B7Inhibited by telmisartan, suggesting interaction. researchgate.net

Compound Reference Table

Table 4: List of Compounds Mentioned
Compound Name
Telmisartan
This compound (Telmisartan 1-O-acylglucuronide)
Acetonitrile
Formic acid
Methanol
Sodium dihydrogen phosphate

Human Hepatocytes

Human hepatocytes are a critical in vitro model for studying the metabolism of xenobiotics, including the formation of this compound. These cells contain the full complement of drug-metabolizing enzymes and transporters, offering a system that closely mimics the in vivo environment of the human liver.

Research Findings in Human Hepatocytes

Studies utilizing human hepatocytes have been instrumental in characterizing the metabolic pathway of telmisartan. A primary finding is that telmisartan is metabolized to a single major metabolite, its acylglucuronide. nih.gov The formation of this glucuronide conjugate is a significant elimination pathway for the drug.

In comparative studies, the metabolic turnover of telmisartan in human hepatocytes was found to be significantly higher than in mouse hepatocytes. mdpi.com After a 120-minute incubation period, 41% of the parent telmisartan remained in human hepatocyte incubations, compared to 98% in mouse hepatocytes, highlighting species-specific differences in metabolism. mdpi.com In these experiments, only the acylglucuronide conjugate (M1) was detected in the human hepatocytes, whereas mouse hepatocytes also produced a hydroxylated metabolite. mdpi.com

Further investigations using cryopreserved human hepatocytes have confirmed these findings and provided quantitative data on the kinetics of telmisartan glucuronidation. These studies often involve incubating hepatocytes with telmisartan and monitoring the disappearance of the parent drug and the formation of this compound over time. nih.govnih.gov

A study using sandwich-cultured human hepatocytes (SCHH) was employed to predict the human pharmacokinetic profile of telmisartan. researchgate.netsci-hub.se This model allows for the investigation of both metabolic and biliary clearance. The data from these in vitro systems, when incorporated into physiologically based pharmacokinetic (PBPK) models, have been shown to reasonably predict the in vivo behavior of telmisartan. researchgate.net

The identity of the glucuronide formed in human hepatocytes has been confirmed to be identical to that isolated from rat bile through chromatographic and mass spectrometric analysis. fda.gov Preliminary kinetic studies in human hepatocytes suggested that the glucuronidation process can become saturated at relatively low concentrations of telmisartan. fda.gov

Table 1: Metabolic Turnover of Telmisartan in Hepatocytes

Species Incubation Time (min) Remaining Parent Compound (%) Metabolites Detected
Human 120 41 Acylglucuronide (M1)
Mouse 120 98 Acylglucuronide (M1), Hydroxylated metabolite (m2)

Data sourced from a comparative in vitro study. mdpi.com

Table 2: Key Proteins Involved in Telmisartan Hepatic Disposition
Process Protein Substrate
Hepatic Uptake OATP1B3 Telmisartan
Metabolism UGT1A3 Telmisartan

This table summarizes the primary transporters and enzymes responsible for telmisartan's handling in human hepatocytes. nih.govtandfonline.comresearchgate.net

Table 3: In Vitro Systems for this compound Research
In Vitro System Key Findings
Suspended Human Hepatocytes Confirmed acylglucuronide as the major metabolite; demonstrated higher turnover than in mouse hepatocytes. nih.govmdpi.com
Plated Human Hepatocytes Used to study the influence of protein binding on uptake kinetics. nih.gov
Sandwich-Cultured Human Hepatocytes (SCHH) Enabled prediction of hepatic clearance by considering both metabolism and biliary excretion. researchgate.netsci-hub.se

This table outlines the different human hepatocyte-based models used and their contributions to understanding this compound formation.

Pharmacological and Toxicological Implications of Telmisartan Glucuronide

Pharmacological Inactivity as a Metabolite

Telmisartan (B1682998) is metabolized in the liver through conjugation with glucuronic acid to form telmisartan acyl-β-D-glucuronide. rwandafda.gov.rwnih.govmedicines.org.uk This glucuronide conjugate is the main metabolite found in human plasma and urine. rwandafda.gov.rwnih.govfda.gov Extensive research has demonstrated that telmisartan glucuronide is pharmacologically inactive. rwandafda.gov.rwmedicines.org.ukeuropa.eu This means it does not contribute to the therapeutic effects of telmisartan, such as the blocking of angiotensin II receptors. medicines.org.ukeuropa.eu One hour after oral administration of telmisartan, the parent compound accounts for about 85% of the radioactivity in plasma, while the inactive glucuronide represents approximately 11%. europa.eu The cytochrome P450 enzyme system is not involved in the metabolism of telmisartan. nih.govfda.gov

Role in Overall Telmisartan Disposition and Clearance

Following its formation, this compound is rapidly cleared from the plasma. nih.gov Studies in rats have shown that the clearance of telmisartan 1-O-acylglucuronide is significantly faster than that of the parent compound, telmisartan. nih.gov The primary route of excretion for telmisartan and its glucuronide metabolite is through the feces via biliary excretion, with very little being eliminated in the urine. europa.euebmconsult.com More than 97% of an administered dose is excreted in the feces. ebmconsult.com This efficient clearance mechanism results in low systemic exposure to this compound. nih.gov

The table below summarizes the pharmacokinetic parameters of telmisartan and its glucuronide metabolite.

ParameterTelmisartanTelmisartan 1-O-acylglucuronide
Primary Metabolite N/ATelmisartan acyl-β-D-glucuronide rwandafda.gov.rwnih.govmedicines.org.uk
Pharmacological Activity Active medicines.org.ukeuropa.euInactive rwandafda.gov.rwmedicines.org.ukeuropa.eu
Primary Route of Elimination Fecal/Biliary Excretion europa.euebmconsult.comFecal/Biliary Excretion europa.euebmconsult.com
Plasma Clearance in Rats (ml/min/kg) 15.6 nih.gov180 nih.gov

Toxicological Considerations

While this compound itself is considered inactive, its formation and the metabolism of the parent drug can have toxicological implications under specific circumstances.

Research has revealed a species-specific toxicity of telmisartan in spontaneously hypertensive rats (SHR) when they are fed a high-fructose diet. nih.govresearchgate.net In this specific animal model, treatment with telmisartan led to acute toxic effects, including rapid weight loss and death within two to three weeks due to bleeding in the upper gastrointestinal tract. nih.govresearchgate.net

A key finding in these studies was the significant accumulation of both unconjugated telmisartan and this compound in the liver of the SHR on a high-fructose diet—approximately four times higher than in control Brown Norway rats on the same diet. nih.govresearchgate.net While plasma levels of this compound were similar between the rat strains, the plasma concentrations of the parent drug, unconjugated telmisartan, were about five times higher in the SHR. nih.govresearchgate.net This suggests a potential disturbance in the metabolism and/or clearance of telmisartan in this specific genetic strain under the metabolic stress of a high-fructose diet, leading to toxic accumulation. nih.govresearchgate.net

The table below presents a comparison of telmisartan and its glucuronide concentrations in different rat strains.

Rat StrainDietLiver Telmisartan ConcentrationLiver this compound ConcentrationPlasma Unconjugated Telmisartan Concentration
SHR High Fructose~4-fold higher than BN nih.govresearchgate.net~4-fold higher than BN nih.govresearchgate.net~5-fold higher than BN nih.govresearchgate.net
BN High FructoseBaselineBaselineBaseline

There have been case reports of elevated creatine (B1669601) kinase (CK) levels and myotoxicity in patients receiving combination therapy of telmisartan and fluvastatin (B1673502). nih.gov Fluvastatin is metabolized by the cytochrome P450 enzyme CYP2C9. nih.gov Telmisartan can act as an inhibitor of CYP2C9. researchgate.net

In one reported case, a patient who had been stable on fluvastatin for years developed myalgia and a two-fold increase in CK levels after starting treatment with telmisartan. nih.gov Genetic analysis of the patient revealed a heterozygous variant of the CYP2C9 gene (CYP2C9*3), which leads to reduced enzyme activity, as well as a variant in the ABCC2 gene that can affect drug transport. nih.govjournalagent.com The combination of a genetic predisposition for slower metabolism and the inhibitory effect of telmisartan on CYP2C9 likely led to an accumulation of fluvastatin, resulting in muscle toxicity. nih.govresearchgate.net

The case of telmisartan and fluvastatin highlights the potential for genetic predispositions to influence the toxicological profile of telmisartan, particularly in the context of its metabolism and drug-drug interactions. nih.gov As observed in the spontaneously hypertensive rats, a genetically determined disturbance in telmisartan metabolism can lead to toxic effects. nih.govresearchgate.net

In humans, genetic variations in enzymes responsible for drug metabolism, such as the CYP450 family (even though not the primary pathway for telmisartan itself) and UGTs, as well as drug transporters like OATP1B3 and ABCC2, can influence the pharmacokinetics of telmisartan and co-administered drugs. nih.govnih.gov These genetic factors can predispose individuals to adverse drug reactions, including toxicity.

Telmisartan Acyl-β-D-glucuronide in Glycobiology Research

Beyond its role as a metabolite, telmisartan acyl-β-D-glucuronide has found a niche application as a biochemical reagent in the field of glycobiology. medchemexpress.com Glycobiology is the study of the structure, synthesis, and biology of glycans (sugars). medchemexpress.com Telmisartan acyl-β-D-glucuronide is used in this research area, likely as a tool to study the interactions and functions of glucuronidated compounds within biological systems. medchemexpress.com

Reversible Inhibition of Creatine Kinase

Some angiotensin receptor blockers have been associated with muscle-related side effects, such as myalgia and elevated creatine kinase (CK) levels. journalagent.com Cases of increased blood creatine phosphokinase (CPK) have been reported with telmisartan use. hres.camims.comaccord-healthcare.comrwandafda.gov.rw One case study reported an increase in CK levels in a patient taking both fluvastatin and telmisartan. nih.gov The CK levels returned to normal after telmisartan was discontinued. nih.gov It is suggested that this compound is activated in the body and reversibly inhibits the creatine kinase enzyme. biosynth.com

Interaction with AT1 Receptors and Ion Channels

Telmisartan selectively binds to the angiotensin II type 1 (AT1) receptors, blocking the effects of angiotensin II. nih.goveuropa.eueuropa.eu However, its metabolite, this compound, is considered pharmacologically inactive and has not been shown to have significant affinity for AT1 receptors. europa.euhres.caeuropa.eu Telmisartan itself does not inhibit ion channels. europa.eueuropa.euboehringerone.com While some sources suggest that this compound may have some antihypertensive effects through the modulation of ion channels, this is not a widely established finding. biosynth.com

Effects on Cell Proliferation and Radiation Inhibition

Recent research has explored the potential of telmisartan to inhibit cell proliferation in various cancer cell lines. sum.edu.ploncotarget.com Studies have shown that telmisartan can inhibit the growth of esophageal and endometrial cancer cells. oncotarget.complos.org This anti-proliferative effect is thought to be mediated, in part, by the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which can induce apoptosis and sensitize cells to radiation therapy. sum.edu.pl

One study suggests that this compound may have some proliferative effects on cells that are inhibited by radiation. biosynth.com Another study found that telmisartan offered a radioprotective effect on bone marrow in mice exposed to X-radiation, suggesting it may enhance marrow repopulation. sums.ac.ir

Table of Research Findings on this compound

Area of Investigation Key Findings Supporting Evidence
Creatine Kinase Inhibition May cause reversible inhibition of creatine kinase.Case reports of elevated CK levels with telmisartan use. journalagent.comnih.gov
AT1 Receptor Interaction No significant pharmacological activity or binding to AT1 receptors.Considered a pharmacologically inactive metabolite. europa.euhres.caeuropa.eu
Ion Channel Interaction Limited evidence for direct interaction.Telmisartan does not block ion channels. europa.eueuropa.euboehringerone.com
Cell Proliferation Telmisartan inhibits the growth of certain cancer cells.In vitro studies on esophageal and endometrial cancer cell lines. oncotarget.complos.org
Radiation Inhibition May have proliferative effects on radiation-inhibited cells and offer radioprotective effects to bone marrow.One study suggests proliferative effects biosynth.com; another shows radioprotective effects in mice. sums.ac.ir

Future Directions in Telmisartan Glucuronide Research

Further Elucidation of Drug-Drug Interactions

While telmisartan (B1682998) itself has been studied for its interactions with other drugs, the specific role of its acyl glucuronide metabolite in such interactions is an area ripe for further investigation. Telmisartan is known to be a non-selective inhibitor of various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, 1A3, 1A4, 2B7, and 2B17, with competitive inhibition observed for several of these isoforms. researchgate.net This raises the possibility of drug-drug interactions (DDIs) where telmisartan could affect the glucuronidation of co-administered drugs.

Future research should focus on whether telmisartan glucuronide itself possesses any inhibitory or inductive effects on metabolic enzymes or drug transporters. Acyl glucuronides as a class of metabolites can be reactive and have been implicated in clinically relevant DDIs. hyphadiscovery.com For instance, the acyl glucuronides of clopidogrel (B1663587) and gemfibrozil (B1671426) are known to selectively inhibit CYP2C8. hyphadiscovery.com It is therefore crucial to investigate if this compound can inhibit cytochrome P450 (CYP) enzymes or UGTs.

Furthermore, this compound is a substrate for several efflux transporters, including Multidrug Resistance-Associated Protein 2 (MRP2), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptide 2B1 (OATP2B1). frontiersin.orgsdu.dk This makes it susceptible to being the "victim" in DDIs where co-administered drugs inhibit these transporters, potentially leading to increased plasma concentrations of the glucuronide. Future studies should aim to quantify the clinical significance of these transporter-mediated interactions.

Table 1: Telmisartan and this compound in Drug Transport and Metabolism

CompoundRoleTransporters/Enzymes InvolvedPotential Interaction
Telmisartan SubstrateUGT1A3, OATP1B3 nih.govVictim of UGT1A3/OATP1B3 inhibitors
InhibitorUGT1A1, 1A3, 1A4, 2B7, 2B17, P-gp, BCRP, MRP2, CYP2C8, CYP2C9 researchgate.netamegroups.orgnih.govPerpetrator of interactions with substrates of these enzymes/transporters
This compound SubstrateMRP2, BCRP, OATP2B1 frontiersin.orgsdu.dkVictim of MRP2/BCRP/OATP2B1 inhibitors

Advanced Pharmacogenomic Studies

Significant strides have been made in understanding the genetic determinants of telmisartan glucuronidation, providing a strong foundation for more advanced pharmacogenomic research. The UGT1A3 enzyme is primarily responsible for the formation of this compound. nih.gov

Comprehensive pharmacogenomic studies have identified that genetic variations in the UGT1A3 gene are major determinants of telmisartan's pharmacokinetics. researchgate.netnih.gov Specifically, the increased function UGT1A32 allele is strongly associated with reduced plasma concentrations of telmisartan due to enhanced glucuronidation. researchgate.net In individuals carrying the UGT1A32 allele, the area under the plasma concentration-time curve (AUC) of telmisartan was significantly reduced. researchgate.net Another variant, UGT1A33, has also been associated with decreased telmisartan concentrations, although to a lesser extent than UGT1A32. clinpgx.org

Interestingly, a polymorphism in UGT1A1 (UGT1A128), which typically leads to decreased enzyme function, was unexpectedly associated with increased oral clearance of telmisartan. nih.gov This is thought to be due to a linkage disequilibrium with UGT1A3 variants, where UGT1A128 may enhance the expression of UGT1A3. nih.gov

Future research in this area should aim to:

Characterize the functional impact of a wider range of UGT1A variants on this compound formation to build more comprehensive predictive models.

Investigate the interplay of multiple genetic variations in both metabolizing enzymes (like UGTs) and transporters (like OATP1B3) to create integrated pharmacogenomic models.

Conduct larger clinical studies to correlate these genetic markers with clinical outcomes, such as blood pressure control and adverse event rates, to pave the way for personalized telmisartan therapy.

Table 2: Key Genes and Variants Influencing Telmisartan Glucuronidation

GeneVariantEffect on Telmisartan Metabolism
UGT1A3 UGT1A32Increased glucuronidation, leading to lower telmisartan plasma concentrations. researchgate.net
UGT1A33Decreased telmisartan concentrations, with a smaller effect than UGT1A32. clinpgx.org
UGT1A1 UGT1A128Associated with increased telmisartan clearance, likely due to linkage with UGT1A3 variants. nih.gov
SLCO1B3 c.767G>CAssociated with increased telmisartan AUC. clinpgx.org

Investigation of Metabolite-Specific Biological Activities (if any)

This compound is generally considered to be pharmacologically inactive. nih.gov It is the only metabolite of telmisartan identified in human plasma and urine, and its formation is a key step in the drug's elimination. nih.gov One study has shown that telmisartan acyl-β-D-glucuronide does not bind to human serum albumin. caymanchem.com

However, the parent compound, telmisartan, exhibits a dual mechanism of action: it is a potent angiotensin II receptor blocker and also a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov This PPARγ activity is thought to contribute to some of telmisartan's beneficial metabolic effects. nih.gov

Given the structural modification of the carboxylic acid group through glucuronidation, it is highly probable that the PPARγ agonistic activity is lost in the metabolite. Nevertheless, direct experimental confirmation is lacking. Future research should include in vitro studies to definitively assess the activity of this compound at PPARγ and other potential biological targets. While acyl glucuronides are often pharmacologically inert, some can be reactive and interact with proteins, which in some cases can lead to toxicity. nih.govresearchgate.netacs.org Therefore, a thorough investigation into any residual biological activity or reactivity of this compound is a prudent direction for future research.

Refinement of Analytical Methods for Enhanced Sensitivity and Specificity

The accurate quantification of telmisartan and its glucuronide metabolite in biological matrices is crucial for pharmacokinetic, pharmacogenomic, and drug-drug interaction studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. nih.gov

Existing HPLC-MS/MS methods have been successfully used to measure telmisartan and its glucuronide in human plasma. These methods are essential for studies investigating the impact of genetic polymorphisms on drug metabolism.

Future refinements in analytical methodologies could focus on:

Developing ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods to further reduce run times and increase sample throughput, which is particularly beneficial for large-scale clinical and pharmacogenomic studies.

Enhancing the sensitivity of the assays to allow for quantification in studies involving microdosing or in matrices with very low concentrations, such as cerebrospinal fluid or specific tissues.

Developing and validating methods for the simultaneous quantification of telmisartan, this compound, and other potentially interacting drugs and their metabolites to streamline DDI studies.

Investigating advanced sample preparation techniques to improve recovery and minimize matrix effects, thereby enhancing the accuracy and robustness of the assays.

Exploration of this compound in Novel Therapeutic or Diagnostic Contexts

While currently viewed as an inactive metabolite, future research could explore novel roles for this compound. One potential application is its use as a diagnostic biomarker. The plasma or urinary concentration of this compound, or the ratio of the metabolite to the parent drug, could serve as a phenotypic marker for UGT1A3 activity. This could be valuable in a clinical setting to predict an individual's metabolic capacity for telmisartan and other UGT1A3 substrates, potentially guiding dose adjustments.

Another speculative but intriguing possibility lies in the field of targeted drug delivery. The concept of using glucuronide prodrugs to deliver active pharmaceutical ingredients to specific tissues, such as tumors that overexpress β-glucuronidase, is an active area of research. While this compound itself is inactive, the principle could be adapted in the future design of novel drug delivery systems.

Furthermore, a deeper understanding of the stability and reactivity of telmisartan's acyl glucuronide is important from a toxicological perspective. tandfonline.comsemanticscholar.org While generally considered safe, some acyl glucuronides can be chemically reactive and form covalent adducts with proteins, which has been linked to idiosyncratic drug toxicity for some carboxylic acid-containing drugs. nih.govnih.gov Future studies should continue to characterize the chemical stability of this compound under various physiological conditions to further solidify its safety profile.

Q & A

Q. What are the primary metabolic pathways and analytical methods for detecting telmisartan glucuronide in human plasma?

Telmisartan undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to form its pharmacologically inactive acyl glucuronide. Detection in plasma typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Key parameters include a plasma protein binding rate >99.5% for telmisartan and a glucuronide-to-parent ratio of ~11% in plasma radioactivity after single-dose administration . For reproducibility, validate methods using freshly isolated or cryopreserved hepatocytes to account for inter-individual variability in UGT activity .

Q. Which UGT isoforms are predominantly responsible for telmisartan glucuronidation, and how is their contribution quantified?

UGT1A3 and UGT2B7 are primary isoforms, identified via relative activity factor (RAF)-scaling and product formation approaches. RAF-scaling uses recombinant UGT isoforms to calculate relative contributions, while product formation directly measures glucuronide levels. Both methods show concordance (R² = 0.65) with clinical data, with UGT1A3 contributing >50% to hepatic glucuronidation . Include negative controls (e.g., UGT1A1 inhibitors) to confirm specificity.

Q. How do experimental models (e.g., sandwich-cultured human hepatocytes) assess biliary excretion of this compound?

Use SCHH incubated with 1–20 µM telmisartan, followed by cell lysis and LC-MS/MS quantification of intracellular/biliary glucuronide. Differential equations model compartments (buffer, cells, bile) to estimate clearance parameters. For example, cryopreserved hepatocytes reduce biliary excretion by 30% compared to fresh isolates, highlighting the need to standardize cell sources .

Advanced Research Questions

Q. How can mechanistic modeling resolve contradictions in this compound’s uptake kinetics and metabolic clearance?

Ordinary differential equation (ODE) models integrate uptake (e.g., OAT3-mediated transport) and metabolic parameters. A two-compartment model with subcompartments for cells and bile (Fig. 2B in ) quantifies passive diffusion vs. active transport. Use NONMEM v7.3.0 to fit time-concentration profiles, adjusting for covariates like cell viability. Address discrepancies (e.g., interspecies differences) by comparing rat hepatocyte data to human clinical results .

Q. What methodological strategies improve sensitivity in detecting low-abundance this compound during slow metabolic turnover?

Product formation assays outperform substrate depletion methods for slow metabolizers. Optimize incubation times (≥24 hours) and use high-resolution MS with a lower limit of quantification (LLOQ) <1 nM. Structural differentiation of glucuronides (e.g., acyl vs. ether linkages) via collision-induced dissociation (CID) ensures accurate phenotyping . Validate with synthetic glucuronide standards (e.g., telmisartan acyl-α-D-glucuronide) .

Q. How do drug-drug interactions involving OAT3 transporters influence this compound renal clearance?

Co-administered OAT3 inhibitors (e.g., diclofenac, quercetin) reduce renal uptake of glucuronides by >40% in vitro. Design competition assays using HEK293 cells overexpressing OAT3 and measure IC₅₀ values. For in vivo extrapolation, apply physiologically based pharmacokinetic (PBPK) models incorporating glomerular filtration and active transport parameters .

Methodological Considerations for Data Reporting

  • Tables/Figures : Use descriptive titles (e.g., "Table 1: UGT Isoform Contributions to Telmisartan Glucuronidation") and ensure self-explanatory formatting .
  • Reproducibility : Detail hepatocyte sourcing (fresh vs. cryopreserved) and incubation conditions (buffer pH, temperature) .
  • Conflict Resolution : Address interspecies variability by cross-validating rodent data with human hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telmisartan glucuronide
Reactant of Route 2
Telmisartan glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.